molecular formula C7H8N4O2S B2362139 2-(3-Nitrophenyl)-1-hydrazinecarbothioamide CAS No. 856070-91-2

2-(3-Nitrophenyl)-1-hydrazinecarbothioamide

Cat. No. B2362139
CAS RN: 856070-91-2
M. Wt: 212.23
InChI Key: MUCSDUVPFULSGM-UHFFFAOYSA-N
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Description

The compound “2-(3-Nitrophenyl)-1-hydrazinecarbothioamide” likely belongs to the class of organic compounds known as nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .


Synthesis Analysis

While specific synthesis methods for “2-(3-Nitrophenyl)-1-hydrazinecarbothioamide” are not available, similar compounds have been synthesized through various methods . For instance, 3-nitrophenylhydrazine has been used in the analysis of short-chain fatty acids through liquid chromatography coupled with tandem mass spectrometry .


Chemical Reactions Analysis

Nitro compounds, such as nitrobenzenes, are known to be involved in various chemical reactions . They are often produced by nitration reactions starting with nitric acid .

Scientific Research Applications

Catalysis

2-(3-Nitrophenyl)-1-hydrazinecarbothioamide: is a compound that can be utilized in catalysis, particularly in the synthesis of metal-organic frameworks (MOFs). MOFs are used as catalysts due to their high surface area and porosity . The compound can act as a ligand to form complexes with metals, which are then incorporated into MOFs, enhancing their catalytic efficiency for reactions such as hydrogenation and reductive amination .

Medicinal Chemistry

In medicinal chemistry, 2-(3-Nitrophenyl)-1-hydrazinecarbothioamide derivatives have potential applications as pharmacophores. Schiff bases, which can be synthesized from such hydrazinecarbothioamides, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Materials Science

This compound is also relevant in materials science, where it can be used to synthesize novel materials with specific properties. For instance, metal complexes derived from this compound can be incorporated into nanocomposites for photocatalytic activities, such as the degradation of environmental pollutants .

Environmental Science

2-(3-Nitrophenyl)-1-hydrazinecarbothioamide: and its derivatives can play a role in environmental science by contributing to the synthesis of compounds that help in the detoxification of hazardous substances. For example, metal complexes involving this compound have been studied for their efficacy in the photocatalytic degradation of dyes like malachite green, which is a significant environmental concern .

Analytical Chemistry

In analytical chemistry, the compound can be part of the synthesis of photolinkers used for bioconjugation and biomolecule immobilization. These applications are crucial for developing assays and chemical syntheses that require the attachment of biomolecules to solid surfaces .

Organic Synthesis

The compound is valuable in organic synthesis, where it can be used to create Schiff bases. These bases are essential intermediates in synthesizing various organic compounds, including pharmaceuticals and agrochemicals .

Coordination Chemistry

In coordination chemistry, 2-(3-Nitrophenyl)-1-hydrazinecarbothioamide can be used to develop coordination compounds with metal ions. These compounds have applications in creating novel catalysts and materials with unique magnetic, optical, and structural properties .

Bioinorganic Chemistry

Lastly, in bioinorganic chemistry, the compound’s derivatives can be used to model biologically important species and serve as enzyme inhibitors. They are also explored for their potential therapeutic applications due to their ability to form stable complexes with metal ions .

Future Directions

While specific future directions for “2-(3-Nitrophenyl)-1-hydrazinecarbothioamide” are not available, research on similar compounds like oxazole derivatives has shown a wide range of biological and pharmacological activities . This suggests that “2-(3-Nitrophenyl)-1-hydrazinecarbothioamide” could potentially have interesting biological activities worth exploring in future research.

properties

IUPAC Name

(3-nitroanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2S/c8-7(14)10-9-5-2-1-3-6(4-5)11(12)13/h1-4,9H,(H3,8,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCSDUVPFULSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Nitrophenyl)-1-hydrazinecarbothioamide

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